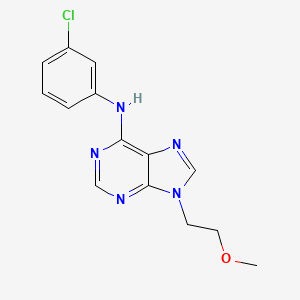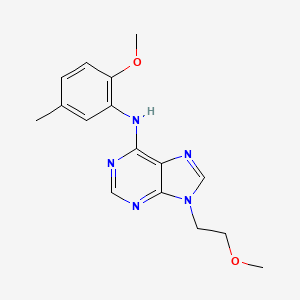![molecular formula C19H24N8O2 B6468157 9-(2-methoxyethyl)-6-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine CAS No. 2640903-69-9](/img/structure/B6468157.png)
9-(2-methoxyethyl)-6-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(2-methoxyethyl)-6-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine is an intricate organic compound. Its unique structure features a purine base, modified with a 2-methoxyethyl group and a complex pyrrolidine moiety. This compound holds significant potential in pharmaceuticals, with applications extending to chemical and biological research.
Vorbereitungsmethoden
The synthesis of this compound requires meticulous steps:
Synthetic Routes: : Typically, the synthesis involves nucleophilic substitution reactions on the purine ring. Protective groups are often applied to control regioselectivity.
Reaction Conditions: : The reactions generally occur in anhydrous environments, with specific temperature controls to maintain the integrity of the functional groups.
Industrial Production Methods: : In industrial settings, flow chemistry can enhance the production scale. Automated systems ensure precision in reagent delivery and reaction conditions.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions:
Oxidation: : It can be oxidized under controlled conditions using reagents like potassium permanganate.
Reduction: : Hydrogenation can be employed to reduce unsaturated moieties within the structure.
Substitution: : Nucleophilic substitution is facilitated by the presence of electron-withdrawing groups on the purine ring.
Common Reagents and Conditions: : Typical reagents include acetic anhydride, sodium hydride, and methanol under ambient or slightly elevated temperatures.
Major Products: : The primary products of these reactions often retain the core purine structure while introducing functional group variations.
Wissenschaftliche Forschungsanwendungen
9-(2-methoxyethyl)-6-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine's applications are vast:
Chemistry: : It serves as a building block for novel organic molecules.
Biology: : It is explored for its potential as an enzyme inhibitor.
Medicine: : Preliminary studies indicate its efficacy as a potential therapeutic agent in certain disease models.
Industry: : Its derivatives are used in the synthesis of advanced materials with specific properties.
Wirkmechanismus
The compound exerts its effects through:
Molecular Targets: : It primarily interacts with purine receptors and enzymes.
Pathways Involved: : It modulates pathways involving cellular proliferation and signal transduction.
Mechanistic Insights: : Its 2-methoxyethyl group influences binding affinity and specificity toward target molecules.
Vergleich Mit ähnlichen Verbindungen
Comparing it with structurally related compounds:
Uniqueness: : The presence of a methoxyethyl and methoxypyrimidinyl groups distinguishes its reactivity and binding properties.
Similar Compounds: : Other compounds with similar purine cores include 6-thioguanine and azathioprine, but they lack the complex pyrrolidine moiety seen here.
This compound’s intricate design and diverse applications make it a valuable subject of ongoing research. What else can we dive into next?
Eigenschaften
IUPAC Name |
9-(2-methoxyethyl)-6-[5-(4-methoxypyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N8O2/c1-28-6-5-25-12-23-16-17(25)21-11-22-18(16)26-7-13-9-27(10-14(13)8-26)19-20-4-3-15(24-19)29-2/h3-4,11-14H,5-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEJRZZNZJUJFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C5=NC=CC(=N5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-bromo-3-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6468084.png)
![9-(2-methoxyethyl)-N-[4-(trifluoromethyl)phenyl]-9H-purin-6-amine](/img/structure/B6468089.png)
![2-methyl-N-(3,4,5-trimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6468099.png)
![9-(2-methoxyethyl)-6-{5-[6-(trifluoromethyl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine](/img/structure/B6468105.png)
![9-(2-methoxyethyl)-6-{5-[4-(trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine](/img/structure/B6468106.png)
![2-[(cyclohexylmethyl)sulfanyl]-3,4,5,6,7,8-hexahydroquinazolin-4-one](/img/structure/B6468112.png)
![6-[4-(4-fluorophenyl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine](/img/structure/B6468124.png)
![4-{[9-(2-methoxyethyl)-9H-purin-6-yl]amino}benzamide](/img/structure/B6468131.png)
![9-(2-methoxyethyl)-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-9H-purine](/img/structure/B6468132.png)

![N-(3-chloro-4-methoxyphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine](/img/structure/B6468147.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6468160.png)

![N-[(2,4-dichlorophenyl)methyl]-2-methylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6468168.png)
